

The Dawn of Synthetic Androgens: A Technical History of Methyltestosterone's Discovery

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An in-depth guide for researchers, scientists, and drug development professionals on the seminal discovery of **methyltestosterone**, detailing the early synthesis, biological evaluation, and the nascent understanding of its mechanism of action in the 1930s.

Introduction

In the burgeoning field of endocrinology in the 1930s, the isolation and structural elucidation of testosterone in 1935 stood as a landmark achievement. This breakthrough immediately catalyzed efforts to synthesize this potent male hormone and to create analogues with modified properties. Hot on the heels of testosterone's own synthesis, 1935 also marked the year **methyltestosterone** was first synthesized, a discovery that would profoundly impact the future of hormone therapy and lay the groundwork for the development of anabolic-androgenic steroids (AAS).^{[1][2]} This technical guide provides a detailed account of the history of **methyltestosterone**'s discovery, focusing on the core scientific advancements, experimental methodologies, and the intellectual framework of the time.

The Race to Synthesize Androgens

The synthesis of **methyltestosterone** was not an isolated event but rather the product of intense competition and collaboration among several leading European research groups. The primary goal was to create a biologically active androgen that could be administered orally, a significant advantage over the injectable testosterone which was subject to rapid hepatic metabolism.

Key Research Groups and Timeline

Year	Milestone	Researchers/Institutions	Citations
1935	Isolation and structural elucidation of testosterone.	David, Dingemanse, Freud, and Laqueur	[3]
1935	First synthesis of testosterone from cholesterol.	Adolf Butenandt and G. Hanisch (Schering Corporation)	[1]
1935	Independent synthesis of testosterone and the first synthesis of 17 α -methyltestosterone.	Leopold Ruzicka and Albert Wettstein (Ciba)	[1][4]
1936	Introduction of methyltestosterone for medical use.	Ciba	[1]
1936	First detailed reports on the biological activity of methyltestosterone.	Miescher, Wettstein, and Tschopp; Deanesly and Parkes	[5][6]

Chemical Synthesis of Methyltestosterone

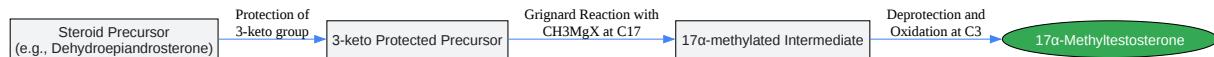
The initial synthesis of 17 α -**methyltestosterone** was achieved by Leopold Ruzicka and Albert Wettstein. Their approach involved the chemical modification of a precursor steroid. While the full, detailed experimental protocol from the original 1935 publication in *Helvetica Chimica Acta* is not readily available in modern databases, the general synthetic pathway can be reconstructed from subsequent literature and reviews.

Inferred Experimental Protocol for the Ruzicka and Wettstein Synthesis

The synthesis likely started from a steroid precursor such as dehydroepiandrosterone (DHEA) or a related compound. The key step was the introduction of a methyl group at the C17 position of the steroid nucleus.

- Protection of the 3-keto group: The 3-keto group of the steroid precursor was likely protected to prevent its reaction in the subsequent steps. This could have been achieved by conversion to a ketal or enol ether.
- Grignard Reaction at C17: The C17-keto group was then reacted with a methylmagnesium halide (e.g., methylmagnesium bromide or iodide) in a Grignard reaction. This nucleophilic addition of the methyl group to the carbonyl carbon created the tertiary alcohol at C17 and introduced the 17α -methyl group.
- Deprotection and Oxidation: The protecting group at C3 was then removed, and the hydroxyl group at C3 was oxidized to regenerate the 3-keto- $\Delta 4$ -ene structure characteristic of testosterone and its analogues.

This 17α -alkylation was a critical innovation, as the methyl group sterically hinders the metabolic oxidation of the 17β -hydroxyl group in the liver, thereby conferring oral bioavailability to the molecule.



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Inferred synthetic pathway for **17α-methyltestosterone** (Ruzicka and Wettstein, 1935).

Early Biological Evaluation of Methyltestosterone

Following its synthesis, **methyltestosterone** was subjected to rigorous biological testing to ascertain its androgenic and anabolic properties. The standard animal models of the era were the capon (castrated rooster) and the castrated male rat.

The Capon Comb Growth Assay

The capon comb growth assay was the primary method for quantifying androgenic activity. In castrated roosters, the comb and wattles regress. Administration of an androgenic substance stimulates the growth of these secondary sexual characteristics, and the extent of the growth is proportional to the potency of the androgen.

Experimental Protocol (General):

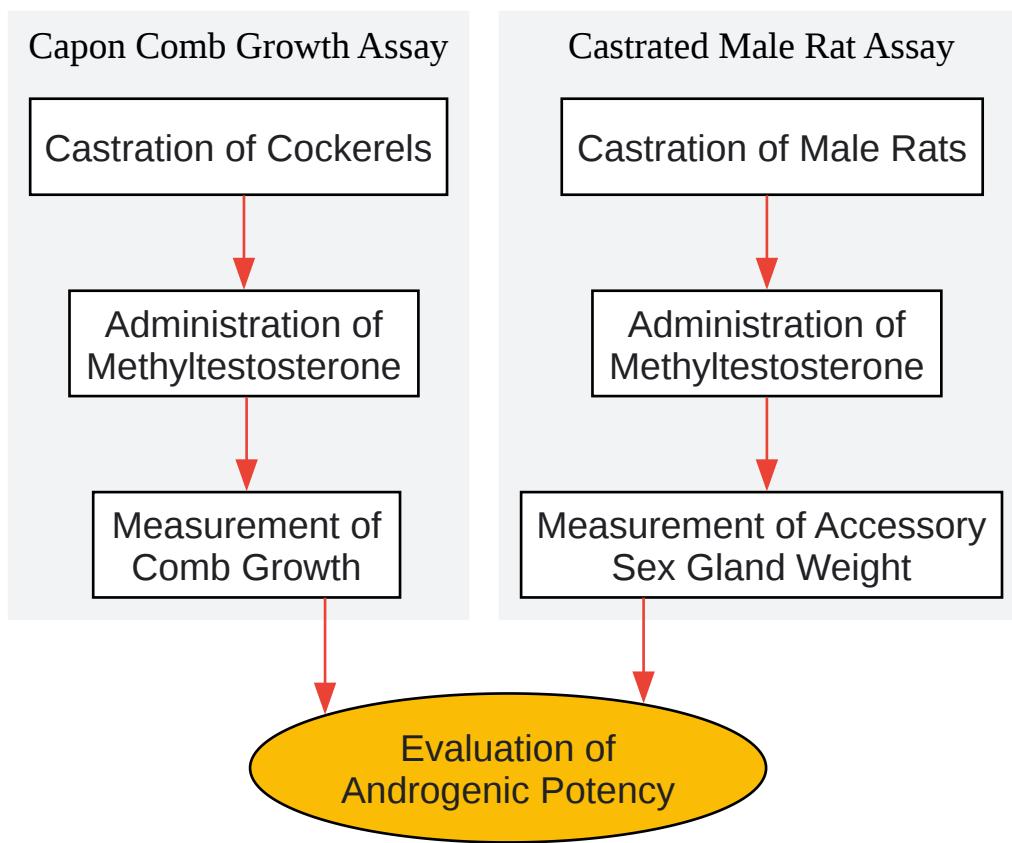
- Animal Preparation: Young cockerels were castrated.
- Dosing: The test substance (e.g., **methyltestosterone** dissolved in oil) was administered daily, either through injection or orally.
- Measurement: The size of the comb (length and height) was measured before and after the treatment period.
- Comparison: The comb growth induced by **methyltestosterone** was compared to that induced by a standard androgen, such as androsterone or testosterone.

The Castrated Male Rat Assay

This assay was used to assess the effects of androgens on the accessory sex glands, such as the prostate and seminal vesicles. In castrated rats, these glands atrophy.

Experimental Protocol (General):

- Animal Preparation: Male rats were castrated.
- Dosing: The test substance was administered daily over a set period.
- Endpoint: At the end of the treatment period, the animals were euthanized, and the prostate and seminal vesicles were dissected and weighed.
- Comparison: The increase in the weight of these glands was used as a measure of androgenic activity and was compared to the effects of testosterone.

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Workflow of early biological assays for androgenic activity.

Quantitative Data on Biological Activity

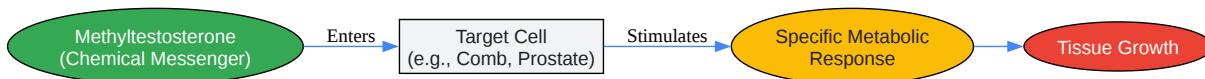
While the full data tables from the original 1936 publications are not readily accessible, subsequent reviews and summaries indicate that **methyltestosterone** was found to be a potent androgen. When administered orally, it was significantly more effective than testosterone. However, when administered via injection, its potency was comparable to or slightly less than that of testosterone propionate, a commonly used ester of testosterone at the time.

Compound	Route of Administration	Relative Androgenic Potency (Qualitative)
Testosterone	Injection	+++
Testosterone	Oral	+
Testosterone Propionate	Injection	++++
Methyltestosterone	Injection	+++
Methyltestosterone	Oral	+++

Note: This table is a qualitative summary based on descriptions in historical reviews. The original papers would contain the precise quantitative comparisons.

Contemporary Understanding of the Mechanism of Action

In the 1930s, the concept of hormone receptors was not yet established. The prevailing theory of hormone action was based on the idea of a "humoral" effect, where hormones were thought to act as chemical messengers that directly influenced the metabolism of target tissues. The specificity of hormone action was thought to arise from the unique chemical structure of the hormone and the specific metabolic capabilities of the target cells. The idea of a lock-and-key mechanism involving a specific receptor protein would not emerge until several decades later.



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Conceptual model of androgen action in the 1930s.

Conclusion

The discovery of **methyltestosterone** in 1935 was a pivotal moment in the history of steroid chemistry and pharmacology. It represented the first successful creation of an orally active

synthetic androgen, a development that had immediate clinical implications. The innovative synthetic strategies and the rigorous biological evaluation methods employed by the pioneering researchers of the time laid the foundation for the vast field of anabolic-androgenic steroid research and development. While our understanding of the molecular mechanisms of androgen action has evolved significantly since the 1930s, the foundational work on the discovery of **methyltestosterone** remains a testament to the ingenuity and scientific rigor of these early investigators. This in-depth guide has aimed to provide a technical overview of this crucial period, acknowledging the limitations in accessing complete primary source data while reconstructing the core scientific advancements that brought this important therapeutic agent into existence.

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